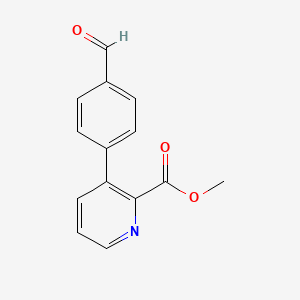
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C14H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate typically involves the reaction of 4-formylphenylboronic acid with methyl 2-bromopyridine-3-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and ability to form carbon-carbon bonds under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-formylphenyl)pyridine-2-carboxylic acid.
Reduction: 3-(4-hydroxyphenyl)pyridine-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
- Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate
- Methyl 3,4-dichloro-6-(1,1-difluroethyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group on the phenyl ring and the carboxylate ester linkage to the pyridine ring make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
920510-95-8 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
methyl 3-(4-formylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3 |
Clave InChI |
VAFMPLQBDHKRBS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)
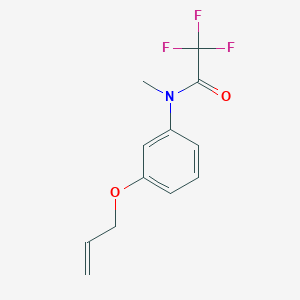
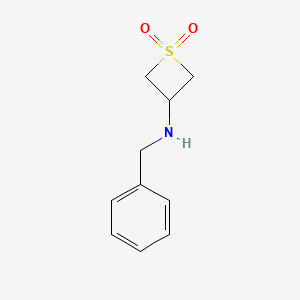
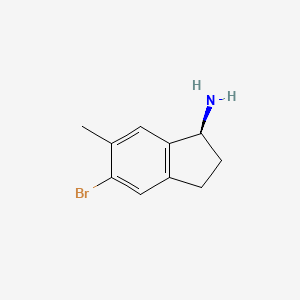

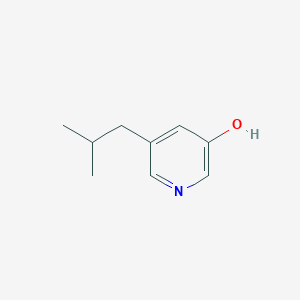
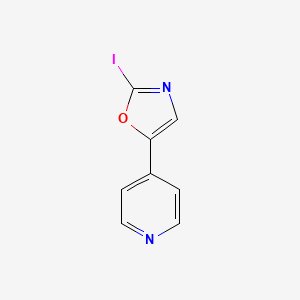



![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
